
Fumaric acid, di(2,4,6-trichlorophenyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fumaric acid, di(2,4,6-trichlorophenyl) ester is an organic compound with the molecular formula C16H6Cl6O4 and a molecular weight of 474.934 This compound is a diester of fumaric acid and 2,4,6-trichlorophenol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of fumaric acid, di(2,4,6-trichlorophenyl) ester typically involves the esterification of fumaric acid with 2,4,6-trichlorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The product is then purified through techniques such as recrystallization or chromatography to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
Fumaric acid, di(2,4,6-trichlorophenyl) ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the nucleophile used but typically include substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Fumaric acid, di(2,4,6-trichlorophenyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the production of polymers and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of fumaric acid, di(2,4,6-trichlorophenyl) ester involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in oxidative stress and inflammation. It is believed to exert its effects through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant response elements (AREs) and the reduction of oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl fumarate: Another ester of fumaric acid, known for its use in the treatment of multiple sclerosis.
Diethyl fumarate: Similar in structure but with ethyl groups instead of 2,4,6-trichlorophenyl groups.
Fumaryl chloride: A related compound used in organic synthesis.
Uniqueness
Fumaric acid, di(2,4,6-trichlorophenyl) ester is unique due to the presence of the 2,4,6-trichlorophenyl groups, which impart distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
31263-10-2 |
|---|---|
Molekularformel |
C16H6Cl6O4 |
Molekulargewicht |
474.9 g/mol |
IUPAC-Name |
bis(2,4,6-trichlorophenyl) (E)-but-2-enedioate |
InChI |
InChI=1S/C16H6Cl6O4/c17-7-3-9(19)15(10(20)4-7)25-13(23)1-2-14(24)26-16-11(21)5-8(18)6-12(16)22/h1-6H/b2-1+ |
InChI-Schlüssel |
PVAYWDBKLFNXLA-OWOJBTEDSA-N |
Isomerische SMILES |
C1=C(C=C(C(=C1Cl)OC(=O)/C=C/C(=O)OC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)OC(=O)C=CC(=O)OC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


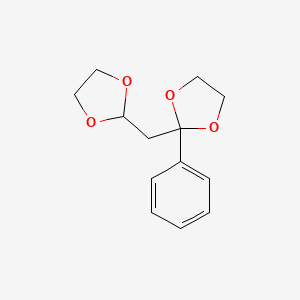
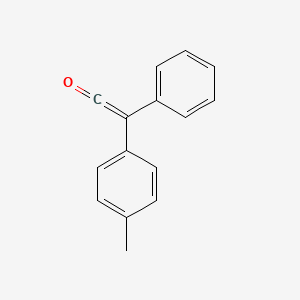
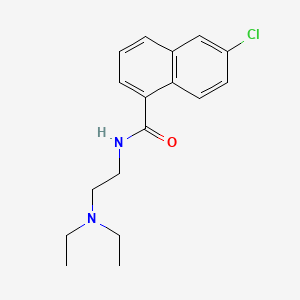
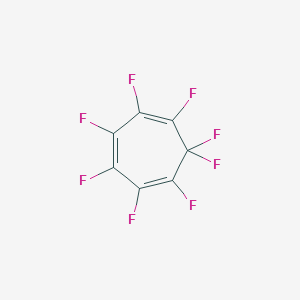
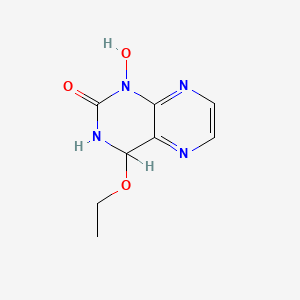


![3-[5-(4-Methoxyphenoxy)-3-methylpent-3-en-1-yl]-2,2-dimethyloxirane](/img/structure/B14676079.png)
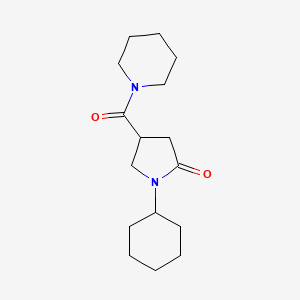
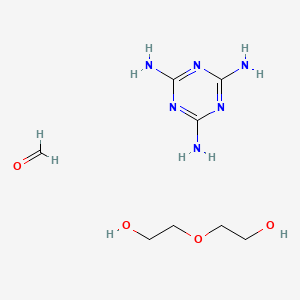
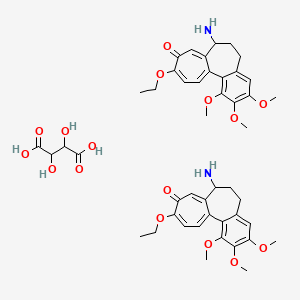

![Methanamine, 1-[(1,1-dimethylethyl)dioxy]-N,N-dimethyl-](/img/structure/B14676100.png)

